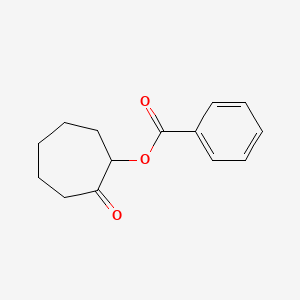
(2-Oxocycloheptyl) benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzoyloxy)cycloheptanone: is an organic compound characterized by a seven-membered cycloheptanone ring with a benzoyloxy group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzoyloxy)cycloheptanone can be achieved through several methods:
Friedel-Crafts Acylation: This method involves the acylation of cycloheptanone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Oxidation of Cycloheptanol: Cycloheptanol can be oxidized to cycloheptanone using oxidizing agents like chromium trioxide or potassium permanganate. The resulting cycloheptanone is then subjected to esterification with benzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form 2-(Benzoyloxy)cycloheptanone.
Industrial Production Methods
Industrial production of 2-(Benzoyloxy)cycloheptanone often involves large-scale Friedel-Crafts acylation due to its efficiency and high yield. The process is optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzoyloxy)cycloheptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction of 2-(Benzoyloxy)cycloheptanone can yield cycloheptanol derivatives.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Cycloheptanol derivatives.
Substitution: Various substituted cycloheptanone derivatives.
Scientific Research Applications
2-(Benzoyloxy)cycloheptanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzoyloxy)cycloheptanone involves its interaction with various molecular targets and pathways. The benzoyloxy group can undergo hydrolysis to release benzoic acid, which may interact with enzymes and receptors in biological systems. The cycloheptanone ring can participate in various chemical reactions, influencing its reactivity and biological activity.
Comparison with Similar Compounds
2-(Benzoyloxy)cycloheptanone can be compared with other similar compounds such as:
Cycloheptanone: Lacks the benzoyloxy group, making it less reactive in certain chemical reactions.
2-(Benzoyloxy)cyclohexanone: Contains a six-membered ring instead of a seven-membered ring, affecting its chemical properties and reactivity.
Benzoyloxycyclohexane: Lacks the ketone functional group, resulting in different reactivity and applications.
Properties
Molecular Formula |
C14H16O3 |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
(2-oxocycloheptyl) benzoate |
InChI |
InChI=1S/C14H16O3/c15-12-9-5-2-6-10-13(12)17-14(16)11-7-3-1-4-8-11/h1,3-4,7-8,13H,2,5-6,9-10H2 |
InChI Key |
APFABFFIGWWJSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)CC1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


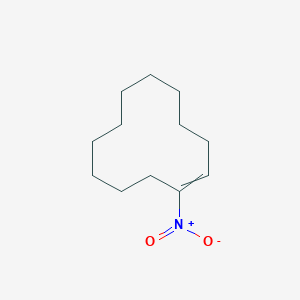
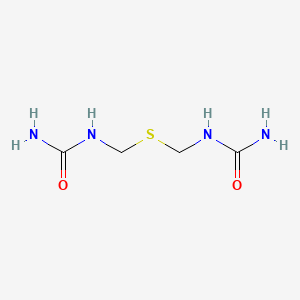
diphenyl-lambda~5~-phosphane](/img/structure/B14649011.png)
![1-Chloro-3-[(4-methoxyphenyl)methyl]benzene](/img/structure/B14649027.png)

![Dimethyl 3-benzoylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B14649036.png)
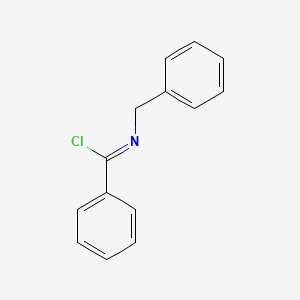

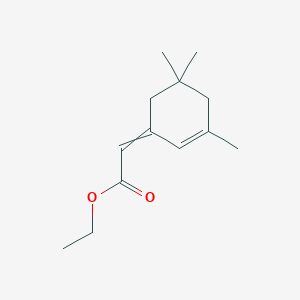

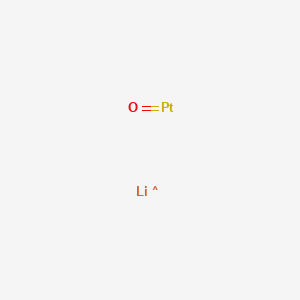
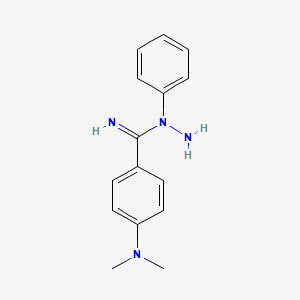
![4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14649108.png)
![9-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}-9H-carbazole](/img/structure/B14649111.png)
